Sal de hemisulfato de mercaptoetilguanidina

Descripción general

Descripción

El sulfato de magnesio, comúnmente conocido como sal de Epsom, es un compuesto químico compuesto de magnesio, azufre y oxígeno. Es un sólido cristalino blanco que es altamente soluble en agua. El sulfato de magnesio es ampliamente utilizado en varios campos, incluida la medicina, la agricultura y la industria, debido a sus diversas propiedades y aplicaciones .

Aplicaciones Científicas De Investigación

El sulfato de magnesio tiene numerosas aplicaciones de investigación científica:

Química: Se utiliza como agente desecante y en la preparación de otros compuestos de magnesio.

Biología: Se emplea en medios de cultivo celular y como suplemento en varios ensayos biológicos.

Medicina: Se utiliza para tratar la deficiencia de magnesio, la eclampsia y como laxante.

Industria: Se utiliza en la producción de textiles, papel y como coagulante en la preparación de tofu

Mecanismo De Acción

El sulfato de magnesio ejerce sus efectos a través de varios mecanismos:

Transmisión neuromuscular: Reduce las contracciones musculares estriadas y bloquea la transmisión neuromuscular periférica al reducir la liberación de acetilcolina en la unión neuromuscular.

Inhibición de la entrada de calcio: El sulfato de magnesio inhibe la entrada de calcio a través de los canales sensibles a la dihidropiridina, dependientes del voltaje, lo que lleva a la relajación del músculo liso vascular

Análisis Bioquímico

Biochemical Properties

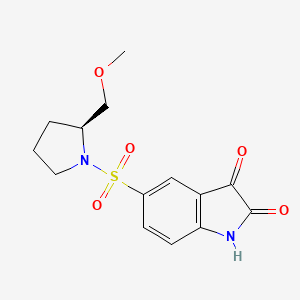

Mercaptoethylguanidine hemisulfate salt plays a crucial role in biochemical reactions by interacting with several enzymes and biomolecules. It is a selective inhibitor of inducible nitric oxide synthase (iNOS), which is an enzyme responsible for the production of nitric oxide (NO) during inflammatory responses . By inhibiting iNOS, mercaptoethylguanidine hemisulfate salt reduces the production of nitric oxide, thereby mitigating inflammation. Additionally, this compound acts as a scavenger of peroxynitrite, a reactive nitrogen species that can cause cellular damage . The interaction between mercaptoethylguanidine hemisulfate salt and peroxynitrite involves the neutralization of peroxynitrite, preventing its harmful effects on cells .

Cellular Effects

Mercaptoethylguanidine hemisulfate salt exerts various effects on different types of cells and cellular processes. It has been shown to reduce inflammation in animal models of airway infection that mimic human cystic fibrosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting iNOS, mercaptoethylguanidine hemisulfate salt decreases the levels of nitric oxide, which in turn affects the signaling pathways involved in inflammation . Furthermore, it has been observed to alter gene expression patterns related to inflammatory responses, thereby contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of action of mercaptoethylguanidine hemisulfate salt involves several key interactions at the molecular level. As an iNOS inhibitor, it binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide . This inhibition reduces the production of nitric oxide, a key mediator of inflammation. Additionally, mercaptoethylguanidine hemisulfate salt scavenges peroxynitrite by reacting with it to form less reactive species. This scavenging activity helps protect cells from oxidative and nitrosative stress, which are common in inflammatory conditions.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de magnesio se puede preparar a través de varias rutas sintéticas. Un método común implica la reacción de óxido de magnesio con ácido sulfúrico:

MgO+H2SO4→MgSO4+H2O

Esta reacción generalmente se lleva a cabo a temperatura ambiente y da como resultado la formación de sulfato de magnesio y agua {_svg_2}.

Métodos de producción industrial

En entornos industriales, el sulfato de magnesio a menudo se produce haciendo reaccionar carbonato de magnesio o hidróxido de magnesio con ácido sulfúrico. La reacción se lleva a cabo en grandes reactores, y la solución resultante luego se evapora para obtener sulfato de magnesio cristalino. El proceso implica un control cuidadoso de la temperatura y la concentración para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de magnesio sufre varias reacciones químicas, que incluyen:

Oxidación: El sulfato de magnesio se puede oxidar para formar óxido de magnesio y dióxido de azufre.

Reducción: Se puede reducir a sulfuro de magnesio y agua.

Sustitución: El sulfato de magnesio puede reaccionar con otras sales para formar diferentes compuestos de magnesio.

Reactivos y condiciones comunes

Oxidación: Requiere altas temperaturas y un agente oxidante como el oxígeno.

Reducción: Generalmente implica un agente reductor como el gas hidrógeno.

Sustitución: A menudo se lleva a cabo en soluciones acuosas con otras sales.

Principales productos formados

Oxidación: Óxido de magnesio y dióxido de azufre.

Reducción: Sulfuro de magnesio y agua.

Sustitución: Varias sales de magnesio dependiendo de la sal que reacciona.

Comparación Con Compuestos Similares

El sulfato de magnesio se puede comparar con otras sales de magnesio como el cloruro de magnesio y el óxido de magnesio:

Cloruro de magnesio: Más soluble en agua y se utiliza principalmente para el deshielo y el control del polvo.

Óxido de magnesio: Menos soluble y se utiliza como material refractario y en la producción de magnesio metálico.

Sulfato de magnesio: Único en su uso como tratamiento médico para la eclampsia y como laxante .

Compuestos similares

- Cloruro de magnesio

- Óxido de magnesio

- Carbonato de magnesio

El sulfato de magnesio se destaca por sus diversas aplicaciones en medicina, agricultura e industria, lo que lo convierte en un compuesto versátil y valioso .

Propiedades

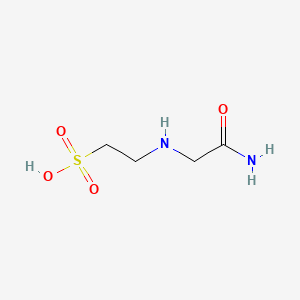

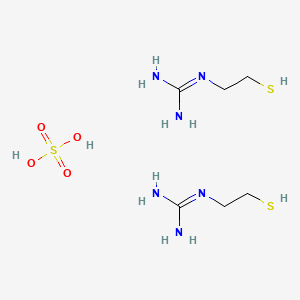

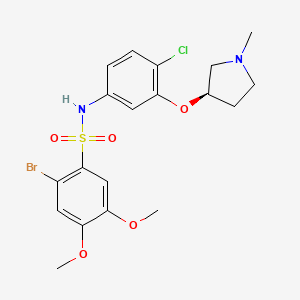

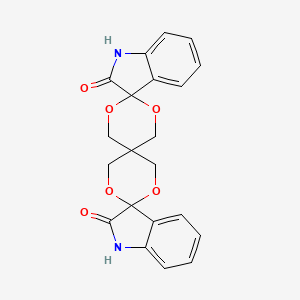

IUPAC Name |

2-(2-sulfanylethyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3S.H2O4S/c2*4-3(5)6-1-2-7;1-5(2,3)4/h2*7H,1-2H2,(H4,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKZAAUVINNNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N=C(N)N.C(CS)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585231 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3979-00-8 | |

| Record name | Sulfuric acid--N''-(2-sulfanylethyl)guanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

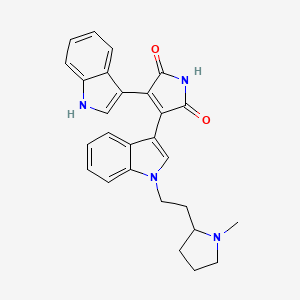

![N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride](/img/structure/B1662963.png)